

# CPW-86-363: An Investigational Cephalosporin Antibiotic

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CPW-86-363

Cat. No.: B15560590

[Get Quote](#)

Initial Note to the Reader: The available scientific literature identifies **CPW-86-363** as a novel, broad-spectrum cephalosporin antibiotic investigated for its antibacterial and pharmacokinetic properties. There is no current evidence to suggest its use as an agent for in vivo imaging techniques. The following application notes and protocols are based on its characterization as an antibiotic, as detailed in published research.

## Introduction

**CPW-86-363** is an experimental carboxyl-pyrazol-cephalosporin that has demonstrated broad-spectrum antibacterial activity.<sup>[1]</sup> Research conducted primarily in the mid-1980s evaluated its efficacy and safety profile, often in comparison to other cephalosporins such as moxalactam and cefotaxime.<sup>[2][3]</sup> These studies provide insights into its pharmacokinetic profile in both animal models and humans.

## Mechanism of Action

As a cephalosporin, **CPW-86-363** is presumed to exert its antibacterial effect by inhibiting the synthesis of the peptidoglycan layer of bacterial cell walls. This interference leads to cell lysis and death. Studies have shown its activity against a range of Gram-negative bacteria.<sup>[4]</sup>

## Applications in Preclinical Research

The primary application of **CPW-86-363** in a research setting has been in preclinical pharmacokinetic and pharmacodynamic (PK/PD) studies. These investigations have aimed to

understand its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy in infection models.

## Experimental Protocols

### Pharmacokinetic Studies in Healthy and Septicemic Rabbits

This protocol is based on a study comparing the pharmacokinetics of **CPW-86-363**, cefotaxime, and moxalactam in both healthy and infected rabbit models.[\[2\]](#)[\[5\]](#)[\[6\]](#)

**Objective:** To determine and compare the pharmacokinetic parameters of three cephalosporins in the presence and absence of infection.

#### Materials:

- **CPW-86-363**, cefotaxime, moxalactam
- Healthy rabbits
- Rabbits infected intravenously with *Streptococcus pneumoniae*
- Equipment for blood collection and processing to serum

#### Procedure:

- **Animal Models:** Establish two groups of rabbits: a healthy control group and a group infected with *Streptococcus pneumoniae* to induce septicemia.
- **Drug Administration:** Administer a single intravenous dose of **CPW-86-363**, cefotaxime, or moxalactam to rabbits in both groups.
- **Sample Collection:** Collect blood samples at predetermined time points post-administration.
- **Sample Processing:** Process blood samples to obtain serum.
- **Concentration Analysis:** Determine the concentration of the respective drugs in the serum samples using a suitable analytical method (e.g., HPLC).

- Pharmacokinetic Analysis: Analyze the serum concentration-time data using a two-compartment model to determine pharmacokinetic parameters.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for comparative pharmacokinetic studies in rabbits.

## Comparative Pharmacokinetic Analysis in Healthy Human Volunteers

This protocol is derived from a study comparing the pharmacokinetics of **CPW-86-363** and latamoxef (moxalactam) in healthy human subjects.[3]

Objective: To evaluate and compare the pharmacokinetic profiles of **CPW-86-363** and latamoxef after intravenous administration in humans.

#### Materials:

- **CPW-86-363**, latamoxef
- Healthy adult male volunteers
- Equipment for intravenous administration, blood and urine collection

#### Procedure:

- Subject Enrollment: Recruit healthy adult male volunteers.
- Drug Administration: Administer a 1 g intravenous bolus injection of either **CPW-86-363** or latamoxef.
- Sample Collection:
  - Collect blood samples at various time points to obtain serum.
  - Collect urine samples over a specified period.
- Concentration Analysis: Measure the concentrations of the parent drug and the common side-chain metabolite, N-methylthiotetrazole (NMTT), in serum and urine.
- Pharmacokinetic Analysis: Analyze the serum concentration-time data to determine key pharmacokinetic parameters.

#### Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for human comparative pharmacokinetic study.

## Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of **CPW-86-363** in comparison to other cephalosporins, as reported in the literature.

Table 1: Pharmacokinetic Parameters in Healthy vs. Infected Rabbits[2][5]

| Parameter          | Drug       | Healthy Rabbits                        | Infected Rabbits                       |
|--------------------|------------|----------------------------------------|----------------------------------------|
| Distribution Shift | CPW-86-363 | -                                      | 60% increase in peripheral compartment |
| Cefotaxime         | -          | 20% increase in peripheral compartment |                                        |
| Moxalactam         | -          | 5% increase in peripheral compartment  |                                        |

Note: The study highlighted a significant shift of **CPW-86-363** from the central to the peripheral compartment in infected animals, suggesting enhanced tissue penetration during infection.

Table 2: Comparative Pharmacokinetics in Healthy Human Volunteers[3]

| Parameter            | CPW-86-363           | Latamoxef (Moxalactam) |
|----------------------|----------------------|------------------------|
| Elimination Rate     | Significantly faster | Slower                 |
| Route of Elimination | Urine and Bile       | Mainly Urine           |
| NMTT Formation       | Lower                | Higher                 |

Note: N-methylthiotetrazole (NMTT) is a side chain associated with potential coagulopathies.[3]

## Signaling Pathways and Logical Relationships

As **CPW-86-363** is an antibiotic targeting bacterial cell wall synthesis, a detailed signaling pathway in the traditional sense is not applicable. The logical relationship of its application in the cited studies is a comparative analysis of its pharmacokinetic behavior.

Logical Relationship Diagram:



[Click to download full resolution via product page](#)

Caption: Comparative analysis framework for **CPW-86-363**.

## Conclusion

**CPW-86-363** is a historically researched cephalosporin antibiotic. The available data focuses on its pharmacokinetic properties and antibacterial effects, particularly in comparison to contemporaneous drugs. There is no indication in the scientific literature of its development or use for in vivo imaging purposes. The provided protocols and data are based on its evaluation as a therapeutic agent.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Products | DC Chemicals [dcchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative pharmacokinetic analysis of latamoxef and CPW 86-363, a novel carboxy-pyrazol-cephalosporin and formation of N-methyl-thiotetrazole - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [CPW-86-363: An Investigational Cephalosporin Antibiotic]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15560590#cpw-86-363-for-in-vivo-imaging-techniques>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)